molecular formula C9H9NO3 B15052042 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one

7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B15052042
M. Wt: 179.17 g/mol
InChI Key: DKGCEFYGKVUVLX-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic compound based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure found in numerous natural products and clinically used drugs, including the skeletal muscle relaxant atracurium, the anti-tussive agent noscapine, and the anticancer therapy trabectedin . The specific 7,8-dihydroxy substitution pattern on this core is a key pharmacophore known for its metal-chelating properties. Research into closely related 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives has identified them as potent inhibitors of the influenza virus PAN endonuclease, a crucial enzyme for viral replication, suggesting potential application in developing novel antiviral agents . Furthermore, the THIQ scaffold is extensively investigated for its neuroprotective potential. Studies on analogs like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have demonstrated a complex mechanism of action that includes scavenging free radicals and inhibiting glutamate-induced excitotoxicity, primarily through antagonism of NMDA receptors . This makes such compounds promising candidates for research into neurodegenerative disorders. The structural features of this compound, particularly the catechol-like 7,8-dihydroxy motif and the ketone group at the 1-position, make it a valuable building block for designing novel enzyme inhibitors and probing biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

7,8-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H9NO3/c11-6-2-1-5-3-4-10-9(13)7(5)8(6)12/h1-2,11-12H,3-4H2,(H,10,13)

InChI Key

DKGCEFYGKVUVLX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2O)O

Origin of Product

United States

Preparation Methods

Hydroxylation and Demethylation

The critical 7,8-dihydroxy groups are introduced via O-demethylation of the dimethoxy intermediate. Boron tribromide (BBr₃) in dichloromethane at room temperature selectively cleaves methyl ethers, achieving near-quantitative conversion to catechol groups. This step is highly sensitive to moisture, requiring anhydrous conditions to prevent side reactions.

Example Protocol

  • Cyclodehydration : 3,4-Dimethoxyphenethylamide (10 mmol) is treated with POCl₃ (15 mmol) at 80°C for 6 hours.
  • Reduction : The resulting dihydroisoquinoline is reduced with sodium borohydride (NaBH₄) in methanol.
  • Demethylation : BBr₃ (20 mmol) in CH₂Cl₂ at 0°C for 2 hours.
Parameter Details
Yield (Overall) ~60%
Key Challenge Regioselective demethylation

Oxidation of Tetrahydroisoquinoline Precursors

This route exploits the oxidative conversion of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline to the dihydroisoquinolin-1-one scaffold. Potassium permanganate (KMnO₄) in acetone selectively oxidizes the tetrahydroisoquinoline’s amine group to a ketone, forming 7,8-dimethoxy-3,4-dihydroisoquinolin-1-one. Subsequent demethylation with BBr₃ furnishes the target compound.

Mechanistic Insight

  • Oxidation : KMnO₄ mediates a two-electron oxidation, converting the secondary amine to a ketone while preserving the methoxy groups.
  • Demethylation : BBr₃ cleaves methoxy groups via sequential SN2 reactions, yielding vicinal diols.

Optimization Data

Step Conditions Yield
Oxidation (KMnO₄) Acetone, 24 hours, reflux 75%
Demethylation BBr₃, CH₂Cl₂, 2 hours, 0°C 85%

Stevens Rearrangement of Tetrahydroisoquinolinium Salts

The Stevens rearrangement offers a stereocontrolled pathway to functionalized isoquinolinones. Starting from N-alkylated tetrahydroisoquinolinium salts, treatment with a strong base (e.g., 1,8-diazabicycloundec-7-ene, DBU) induces a-shift, expanding the six-membered ring to a seven-membered azepine intermediate. Acidic workup then recyclizes the system to the isoquinolinone.

Application to 7,8-Dihydroxy Derivatives

  • Precursor Synthesis : 1-Aryl-6,7-dimethoxy-tetrahydroisoquinolines are alkylated with methyl iodide to form quaternary ammonium salts.
  • Rearrangement : DBU in acetonitrile at room temperature triggers the rearrangement.
  • Demethylation : BBr₃ in CH₂Cl₂.

Advantages

  • High diastereoselectivity (>95% trans products).
  • Compatibility with electron-withdrawing substituents.

Oxime Cyclization

Patent FR2741068A1 discloses a route involving oxime intermediates. A substituted β-arylpropionamide oxime undergoes cyclization under acidic conditions (e.g., sulfuric acid), forming the isoquinoline ring. Subsequent hydroxylation via demethylation completes the synthesis.

Key Steps

  • Oxime Formation : Reaction of β-arylpropionamide with hydroxylamine.
  • Cyclization : H₂SO₄-mediated intramolecular nucleophilic attack.
  • Hydroxylation : BBr₃ demethylation.
Parameter Details
Cyclization Yield 45%
Limitation Low functional group tolerance

Comparative Analysis of Methods

Method Starting Material Key Reagents Overall Yield Scalability
Bischler-Napieralski β-Phenethylamide POCl₃, BBr₃ 60% Moderate
Oxidation/Demethylation Tetrahydroisoquinoline KMnO₄, BBr₃ 50% High
Stevens Rearrangement Benzamide DBU, BBr₃ 70% High
Oxime Cyclization Oxime derivative H₂SO₄, BBr₃ 45% Low

Critical Observations

  • The Stevens rearrangement offers superior yields and selectivity, making it preferable for industrial applications.
  • Bischler-Napieralski remains valuable for laboratory-scale synthesis despite moderate yields.
  • Oxime cyclization is limited by harsh acidic conditions but provides access to novel analogs.

Chemical Reactions Analysis

Pictet–Spengler Condensation

A foundational method for THIQ synthesis involves the Pictet–Spengler reaction, which combines phenethylamines with aldehydes or ketones under acidic conditions to form isoquinoline scaffolds . For 7,8-dihydroxy-THIQ-1-one, this may involve:

  • Starting materials : A phenethylamine derivative (e.g., 3,4-dihydroxyphenethylamine) and a carbonyl compound (e.g., a ketone or aldehyde).

  • Reaction conditions : Acidic catalysis (e.g., BF₃·OEt₂ or PTSA) to facilitate cyclization .

  • Product : A THIQ core with hydroxyl groups at positions 7 and 8, followed by oxidation to introduce the ketone at position 1.

Example :
The synthesis of laudanosine (29 ) and related alkaloids via Pictet–Spengler condensation highlights the versatility of this method for introducing hydroxyl groups and subsequent functionalization .

Bischler–Napieralski Cyclization

This reaction is critical for constructing isoquinoline derivatives, including those with dihydroxy substitutions. Key steps include:

  • Formation of a β-phenylethylamine precursor (e.g., from acetophenone derivatives).

  • Cyclization using trifluoromethanesulfonic anhydride or similar reagents to form dihydroisoquinoline intermediates .

  • Reduction (e.g., using Noyori asymmetric transfer hydrogenation) or oxidation to achieve the desired substituents .

Example :
A precursor with 3,4-dihydroxyphenyl groups can undergo Bischler–Napieralski cyclization to form a dihydroisoquinoline, which is then oxidized to introduce the ketone at position 1 .

Multi-Component Reactions (MCRs)

MCRs, such as those involving aromatic aldehydes, phenethylamines, and carbonyl compounds, offer efficient routes to THIQ derivatives. For 7,8-dihydroxy-THIQ-1-one:

  • Reagents : Aldehydes (e.g., 3,4-dihydroxybenzaldehyde), amines (e.g., phenethylamine), and ketones.

  • Conditions : Acidic or catalytic environments (e.g., BF₃·OEt₂) to drive cyclization and hydroxylation .

  • Product : Direct formation of the dihydroxy-THIQ core, followed by ketone formation at position 1 .

Key Reaction Conditions and Reagents

Method Reagents Conditions Yield Reference
Pictet–Spengler CondensationPhenethylamine, aldehyde/ketone, BF₃·OEt₂Acidic catalysis, cyclization50–80%
Bischler–NapieralskiAcetophenone derivative, Tf₂OCyclization, reduction/oxidation60–75%
MCRAromatic aldehyde, amine, ketoneAcidic catalysis, cyclization70–85%

Hydroxylation Patterns

The 7,8-dihydroxy substitution pattern is critical for biological activity. Synthesis methods often involve:

  • Direct hydroxylation : Using starting materials with pre-existing hydroxyl groups (e.g., 3,4-dihydroxyphenethylamine) .

  • Post-synthesis modification : Introducing hydroxyl groups via oxidation or methoxy demethylation (e.g., from methoxy to hydroxyl) .

Ketone Formation at Position 1

The ketone at position 1 can be introduced via:

  • Oxidation of a secondary alcohol (e.g., using Dess-Martin periodinane) .

  • Carbonylation reactions (e.g., Petasis reaction followed by cyclization) .

Biological Activity Correlation

While the query focuses on chemical reactions, structural features like hydroxylation patterns and ketone groups influence biological activity:

  • 6,7-Dihydroxy-THIQ derivatives exhibit bronchodilator activity, mediated by interactions with adrenergic receptors .

  • 7,8-Dihydroxy substitutions (as in the target compound) may modulate dopaminergic activity, as suggested by patent applications for THIQ derivatives in neurodegenerative diseases .

Scientific Research Applications

7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, inhibit specific enzymes, and interact with cellular receptors. These interactions contribute to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among tetrahydroisoquinolinone derivatives arise from substituent type, position, and functional group modifications. Below is a comparative analysis of selected analogues:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference ID
7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one -OH (7,8) Hydroxyl, ketone High polarity, potential antioxidant activity N/A (Target)
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-one -OCH₃ (7) Methoxy, ketone Reduced solubility vs. hydroxylated forms; plant-derived alkaloid
6,8-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one -F (6,8) Halogen, ketone Enhanced lipophilicity; synthetic intermediate
7-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-one -Ph (7) Aromatic, ketone Increased steric bulk; used in drug discovery
3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one -CH₂OH (3) Hydroxymethyl, ketone Conformational flexibility; crystallizes in screw-boat form
5-Chloro-3,4-dihydro-1(2H)-isoquinolinone -Cl (5) Halogen, ketone Bioactive intermediate; halogen-mediated reactivity

Physicochemical Properties

  • Solubility : Hydroxyl groups (target compound) improve aqueous solubility, whereas methoxy and halogen substituents reduce it.
  • Crystallinity : The hydroxymethyl derivative exhibits distinct crystal packing due to its puckered heterocyclic ring (θ = 64.15°, φ = 271.6°), which may influence formulation stability .

Biological Activity

7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one (THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This class has attracted considerable attention due to its diverse biological activities, including neuroprotective effects, dopaminergic activity, and potential therapeutic applications in neurodegenerative diseases. This article reviews the biological activity of THIQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features two hydroxyl groups at positions 7 and 8 of the tetrahydroisoquinoline core. The synthesis of THIQ derivatives typically involves the condensation of phenylethylamine with aldehydes or ketones followed by reduction and cyclization processes. Various synthetic pathways have been explored to enhance the biological activity of these compounds by modifying substituents on the aromatic ring or the tetrahydroisoquinoline scaffold .

Neuroprotective Effects

Research indicates that THIQ exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Parkinson's disease. In vitro studies have demonstrated that THIQ can inhibit apoptosis in neuronal cells by modulating key signaling pathways such as PI3K/Akt . For instance:

StudyCell TypeConcentrationFindings
Shukla et al. (2013)Neural Stem Cells1–100 μMInduced morphological impairment and apoptosis via caspase-3 activation.
Su et al. (2013)Rat PC12 Cells0 – 400 μMElevated oxidative stress correlated with increased THIQ levels.

These findings suggest that THIQ may protect against oxidative stress-induced cell death.

Dopaminergic Activity

THIQ has been studied for its affinity for dopamine receptors. The presence of hydroxyl groups at positions 7 and 8 enhances binding affinity to D1 and D2 dopaminergic receptors. Structure-activity relationship studies reveal that modifications at these positions significantly influence receptor selectivity and potency .

CompoundD1 Ki (nM)D2 Ki (nM)
SKF 383931.91130
7f (substituted THIQ)394348

This table illustrates that certain derivatives exhibit improved selectivity for D2 receptors compared to traditional ligands.

Antioxidant Properties

THIQ compounds have also been recognized for their antioxidant capabilities. The presence of catechol-like structures contributes to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of neuroprotection .

Case Studies

Several case studies highlight the therapeutic potential of THIQ:

  • Parkinson's Disease Model : In an animal model of Parkinson's disease, administration of THIQ resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups .
  • Alcohol Addiction : THIQ has been implicated in modulating behaviors associated with alcohol dependence. Studies suggest that it may influence neurotransmitter systems involved in addiction pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,8-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-one, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via multi-step pathways involving cyanosilylation (TMSCN, TBAF), hydrogenation (H₂, PtO₂), and alkylation (NaH, 3-chloro-4-fluorobenzyl bromide) . Reaction conditions such as temperature, catalyst selection (e.g., PtO₂ vs. Pd/C), and solvent polarity significantly influence yield. For example, hydrogenation at room temperature with PtO₂ achieves higher selectivity compared to elevated temperatures . Post-synthetic modifications, like sulfonation (ClSO₃H) and amine coupling (Me₂NH, Et₃N), require strict anhydrous conditions to avoid side reactions .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry and substituent orientation. For instance, aromatic protons in the dihydroxyisoquinolinone core exhibit distinct splitting patterns (e.g., δ 6.8–7.2 ppm for coupled protons) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight, with fragmentation patterns aiding in structural elucidation (e.g., m/z 313.3924 for C₂₂H₁₉NO derivatives) . High-performance liquid chromatography (HPLC) with UV detection (≥99% purity thresholds) ensures batch consistency in pharmaceutical-grade samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 15% vs. 98% in amide couplings) often arise from subtle variations in steric hindrance, solvent polarity, or catalyst aging . Systematic analysis using Design of Experiments (DoE) can isolate critical variables. For example, fractional factorial designs may reveal that dimethylaminoethyl substituents enhance nucleophilicity, improving coupling efficiency . Contradictory biological activity data should be cross-validated using orthogonal assays (e.g., SPR vs. enzymatic inhibition) to rule out assay-specific artifacts .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in drug discovery?

  • Methodological Answer : Quantum mechanical calculations (DFT or MP2) model electron distribution in the tetrahydroisoquinoline core, identifying nucleophilic sites for functionalization . Molecular dynamics simulations predict solubility in biological matrices by analyzing logP values and hydrogen-bonding capacity . Reaction path searches (e.g., via the Artificial Force Induced Reaction method) can propose energetically favorable intermediates, reducing trial-and-error in synthesis .

Q. How can researchers address solubility and stability challenges in biological assays involving this compound?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) mitigate precipitation in aqueous buffers, while lyophilization with cyclodextrins enhances long-term stability . For stability studies, forced degradation under acidic/oxidative conditions (e.g., HCl/H₂O₂) identifies vulnerable functional groups (e.g., hydroxyl moieties), guiding prodrug design .

Q. What advanced statistical methods optimize reaction parameters for scaling up this compound synthesis?

  • Methodological Answer : Response Surface Methodology (RSM) models non-linear relationships between variables (e.g., temperature, catalyst loading) and output (yield/purity). For instance, central composite designs can pinpoint optimal PtO₂ concentrations for hydrogenation . Machine learning algorithms trained on historical data (e.g., reaction databases) predict untested conditions, accelerating process development .

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